molecular formula C7H15NO2S B1615581 Ethyl DL-methionate CAS No. 452-95-9

Ethyl DL-methionate

Cat. No.: B1615581
CAS No.: 452-95-9
M. Wt: 177.27 g/mol
InChI Key: ARJXIGOIOGJAKR-UHFFFAOYSA-N
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Description

Ethyl DL-methionate, also known as ethyl DL-methionine ester, is a derivative of the amino acid DL-methionine (CAS 59-51-8). Its hydrochloride salt form, this compound hydrochloride (CAS 6297-53-6), has the molecular formula C₇H₁₅ClNO₂S and is characterized by a boiling point of 257.9°C and a flash point of 109.8°C . This compound is typically synthesized via esterification of DL-methionine with ethanol, followed by hydrochlorination. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its enhanced solubility and reactivity compared to the parent amino acid.

This compound is structurally distinct from DL-methionine by the substitution of the carboxylic acid group (-COOH) with an ethyl ester (-COOEt), which alters its physicochemical properties and biological activity.

Scientific Research Applications

Applications in Animal Nutrition

Nutritional Additive
Ethyl DL-methionate serves as a nutritional additive in animal feed, particularly for poultry and livestock. Methionine is crucial for protein synthesis and overall growth performance. In specific studies, supplementation with this compound has shown to improve feed efficiency and enhance the antioxidant capacity of broilers under stress conditions, such as high ambient temperatures .

Bioavailability Studies
Research indicates that the bioavailability of methionine can be significantly influenced by its form. This compound has been evaluated for its effectiveness compared to other forms of methionine. Studies have demonstrated that it can be effectively utilized by animals, contributing to better growth rates and health outcomes .

Study Findings
Supplementation improved antioxidant levels in broilers.This compound enhances stress resilience in poultry.
Evaluated as a feed additive with positive growth performance metrics.Supports the use of this compound in animal feed formulations.

Applications in Corrosion Inhibition

Recent electrochemical studies have explored the potential of this compound as a corrosion inhibitor for metals such as iron in acidic environments. The compound has shown promising results by forming protective films on metal surfaces, thus reducing corrosion rates . This application is particularly relevant in industries where metal components are exposed to harsh conditions.

Research Focus Results Implications
Corrosion inhibition efficacySignificant reduction in corrosion rates observed.Potential use in protective coatings for metals.

Regulatory Status and Safety

The European Food Safety Authority (EFSA) has evaluated various forms of methionine, including this compound, confirming their safety and efficacy when used as feed additives . The regulatory framework supports its application across different animal species, ensuring that it meets safety standards for both animals and consumers.

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing Ethyl DL-methionate in academic research?

This compound (CAS 6297-53-6) can be synthesized via esterification of DL-methionine using ethanol under acidic catalysis. Post-synthesis, purification is critical due to potential byproducts like unreacted starting materials or hydrolyzed derivatives. Techniques include:

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate) to isolate the ester .
  • Spectroscopic Characterization : Confirm structure via 1H^1H-NMR (e.g., methyl ester protons at δ 3.7 ppm) and IR (C=O stretch ~1740 cm1^{-1}) .
  • Purity Assessment : HPLC with UV detection (210 nm) or GC-MS for volatile impurities .

Note : Discrepancies exist in CAS numbers (e.g., 452-95-9 in vs. 6297-53-6 in ). Verify via authoritative databases like PubChem or Reaxys.

Q. Advanced: How can researchers resolve contradictions in physicochemical data (e.g., CAS registry, boiling points) for Ethyl DL-methionine derivatives?

Data inconsistencies (e.g., CAS 452-95-9 for the free base vs. 6297-53-6 for the hydrochloride salt) may arise from poor source validation or misattribution. Mitigation strategies:

  • Cross-Referencing : Use multiple databases (e.g., SciFinder, NIST Chemistry WebBook) and peer-reviewed literature.
  • Experimental Validation : Reproduce key parameters (e.g., boiling point, vapor pressure) using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
  • Critical Evaluation : Check for salt vs. free base distinctions (e.g., hydrochloride salts alter solubility and melting points) .

Q. Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

For trace analysis in biological or environmental samples:

  • LC-MS/MS : Offers high sensitivity and specificity, especially for detecting metabolites or degradation products .
  • Derivatization-GC : Use silylation agents (e.g., BSTFA) to enhance volatility for GC analysis .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), recovery (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL) .

Q. Advanced: How does the stability of this compound vary under different experimental conditions, and how can degradation be minimized?

Stability studies should assess:

  • pH Sensitivity : Hydrolysis accelerates under acidic/basic conditions; use buffered solutions (pH 6–8) for storage .
  • Thermal Degradation : Conduct accelerated stability testing at 40°C/75% RH; monitor via HPLC for decomposition peaks .
  • Light Exposure : Protect from UV light using amber glassware or stabilizers like BHT .

Q. Advanced: What strategies are effective for studying this compound’s role in metal chelation or biochemical pathways?

  • Spectrophotometric Titration : Monitor chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) via UV-Vis shifts at 250–300 nm .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants and stoichiometry for protein-ligand interactions .
  • Metabolomics : Use 13C^{13}C-labeled this compound to track incorporation into sulfur-containing metabolites via NMR or MS .

Q. Basic: How should researchers address discrepancies between commercial reference standards and in-house synthesized this compound?

  • Comparative Analysis : Run parallel assays (e.g., melting point, chiral HPLC) to identify impurities or enantiomeric excess .
  • Traceability : Request Certificates of Analysis (CoA) from suppliers detailing purity, spectroscopic data, and pharmacopeial compliance (e.g., USP, EP) .

Q. Advanced: What computational methods support the design of this compound derivatives for targeted applications?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity .
  • Molecular Docking : Screen derivatives against enzymes (e.g., methionine adenosyltransferase) using AutoDock Vina .
  • QSAR Models : Corrogate structural features (e.g., ester chain length) with bioactivity data .

Q. Key Considerations for Researchers

  • Data Integrity : Cross-validate conflicting CAS numbers or physicochemical properties using primary literature .
  • Method Reproducibility : Document synthesis and analytical protocols rigorously to align with FAIR principles .
  • Ethical Compliance : Adhere to safety guidelines (e.g., CLP regulations) for handling and disposal .

Comparison with Similar Compounds

Ethyl DL-Methionate vs. Mthis compound

Property This compound Hydrochloride Mthis compound
Molecular Formula C₇H₁₅ClNO₂S C₆H₁₃NO₂S (base compound)
Boiling Point 257.9°C Not reported
Solubility Likely polar solvent-soluble Expected higher volatility than ethyl
Applications Pharmaceutical intermediate Potential use in chiral synthesis

Functional Differences :

  • The ethyl ester’s longer alkyl chain may confer better lipid solubility, making it more suitable for drug delivery systems.
  • Methyl esters are often used in peptide synthesis due to their ease of removal under mild conditions .

This compound vs. N-Acetyl-DL-Methionine

N-Acetyl-DL-methionine (CAS 1115-47-5) is an acetylated derivative of DL-methionine.

Property This compound Hydrochloride N-Acetyl-DL-Methionine
Molecular Formula C₇H₁₅ClNO₂S C₇H₁₃NO₃S
Functional Group Ethyl ester Acetylated amine
Applications Synthesis intermediate Pharmaceutical intermediate, reagent
Stability Stable in neutral conditions Stable but hydrolyzes under strong acids/bases

Key Contrasts :

  • N-Acetyl-DL-methionine is used to protect the amino group during peptide synthesis, whereas the ethyl ester modifies the carboxyl group .
  • The acetyl group enhances metabolic stability, making it useful in prodrug formulations.

This compound vs. Calcium DL-Methionate Complexes

Calcium salts of DL-methionine derivatives, such as calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate (CAS 93805-85-7), are used in industrial and biochemical applications.

Property This compound Hydrochloride Calcium DL-Methionate Complexes
Molecular Formula C₇H₁₅ClNO₂S C₉H₁₃NO₅S·Ca (varies by structure)
Solubility Water-soluble (as hydrochloride) Likely low solubility in organic solvents
Applications Laboratory synthesis Industrial catalysts, stabilizers

Functional Differences :

  • Calcium complexes are often utilized in chelation therapy or as stabilizers in polymers .
  • Ethyl esters are more reactive in nucleophilic acyl substitution reactions.

This compound vs. Sodium DL-Methionate

Property This compound Hydrochloride Sodium DL-Methionate
Molecular Formula C₇H₁₅ClNO₂S C₅H₁₀NNaO₂S (approximate)
Solubility Polar solvents High water solubility
Applications Organic synthesis Buffering agents, detergents

Key Contrasts :

  • Sodium salts are preferred in aqueous formulations, while ethyl esters are used in non-polar reaction environments.

Data Tables

Table 1: Physicochemical Properties of DL-Methionine Derivatives

Compound Molecular Formula Boiling Point (°C) Solubility Key Application
This compound HCl C₇H₁₅ClNO₂S 257.9 Polar solvents Pharmaceutical synth.
N-Acetyl-DL-Methionine C₇H₁₃NO₃S Not reported Water, ethanol Biochemical reagent
Calcium DL-Methionate C₉H₁₃NO₅S·Ca Not reported Low organic solubility Industrial catalyst
DL-Methionine (Parent) C₅H₁₁NO₂S Decomposes Water (3.3 g/100 mL) Nutritional supplement

Properties

IUPAC Name

ethyl 2-amino-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJXIGOIOGJAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-95-9
Record name Methionine, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl DL-methionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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